molecular formula C20H18BrN3O4S2 B2597891 N-(2-bromophenyl)-2-((5-((2,4-dimethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide CAS No. 1223797-72-5

N-(2-bromophenyl)-2-((5-((2,4-dimethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No.: B2597891
CAS No.: 1223797-72-5
M. Wt: 508.41
InChI Key: CMEBTNRSRRAUMC-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-((5-((2,4-dimethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a bromophenyl group, a sulfonyl-substituted pyrimidine ring, and a thioacetamide moiety, making it a versatile molecule for chemical modifications and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-2-((5-((2,4-dimethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Sulfonylation: The pyrimidine ring is then sulfonylated using 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Thioacetamide Formation: The sulfonylated pyrimidine is reacted with 2-bromophenyl isothiocyanate to form the thioacetamide linkage.

    Final Assembly: The final compound is obtained by coupling the thioacetamide intermediate with an appropriate acylating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the pyrimidine ring, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction of the carbonyl group.

    Substituted Phenyl Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its functional groups allow for diverse chemical modifications, making it useful in the synthesis of heterocyclic compounds and pharmaceuticals.

Biology

The compound’s structural features suggest potential biological activity. It could be investigated for its interactions with enzymes or receptors, possibly serving as a lead compound in drug discovery.

Medicine

Due to its potential biological activity, N-(2-bromophenyl)-2-((5-((2,4-dimethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide might be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

Industry

In materials science, the compound could be used in the development of novel materials with specific electronic or optical properties, given its aromatic and heterocyclic components.

Mechanism of Action

The exact mechanism of action would depend on the specific biological target. Generally, the compound could interact with proteins or nucleic acids through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The sulfonyl and thioacetamide groups might play crucial roles in binding to active sites of enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-((5-((2,4-dimethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide
  • N-(2-fluorophenyl)-2-((5-((2,4-dimethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

Uniqueness

Compared to its analogs, N-(2-bromophenyl)-2-((5-((2,4-dimethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide may exhibit unique reactivity due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This could influence its biological activity and chemical reactivity, making it a valuable compound for further research and development.

Properties

CAS No.

1223797-72-5

Molecular Formula

C20H18BrN3O4S2

Molecular Weight

508.41

IUPAC Name

N-(2-bromophenyl)-2-[[5-(2,4-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H18BrN3O4S2/c1-12-7-8-16(13(2)9-12)30(27,28)17-10-22-20(24-19(17)26)29-11-18(25)23-15-6-4-3-5-14(15)21/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26)

InChI Key

CMEBTNRSRRAUMC-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=CC=C3Br)C

solubility

not available

Origin of Product

United States

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